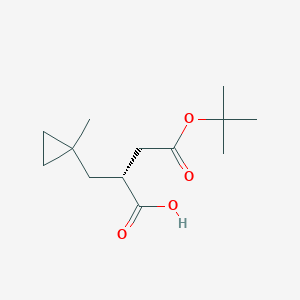
(R)-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a cyclopropylmethyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid can be achieved through several synthetic routesThis method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of the molecule .
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide over metal-organic frameworks such as Cr-MIL-101.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxyacetone as a major product .
Scientific Research Applications
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- tert-butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Uniqueness
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2R)-2-[(1-methylcyclopropyl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-10(14)7-9(11(15)16)8-13(4)5-6-13/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
KVKYNJFJXZJXIG-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CC1)C[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC1)CC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















